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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565 in single-

molecule Förster Resonance Energy Transfer (smFRET) experiments. This document outlines

the key photophysical properties of ATTO 565, detailed experimental protocols for labeling and

imaging, and data analysis procedures to empower researchers in studying molecular

interactions and conformational dynamics at the single-molecule level.

Application Notes
Single-molecule FRET is a powerful biophysical technique that allows for the real-time

observation of conformational changes and intermolecular interactions of biomolecules.[1][2]

The choice of fluorophores is critical for the success of smFRET experiments, requiring dyes

that are bright, photostable, and possess high quantum yields.[3] ATTO 565, a rhodamine-

based dye, has emerged as a popular choice for smFRET studies due to its exceptional

photophysical characteristics.[4][5][6]

ATTO 565 exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal

and photostability, making it well-suited for detecting the faint signals from individual molecules.

[4][5][6] Its N-hydroxysuccinimide (NHS) ester derivative allows for efficient and straightforward

labeling of primary amines on biomolecules such as proteins and nucleic acids.[4] When paired

with a suitable acceptor dye, such as ATTO 647N, ATTO 565 serves as an excellent donor for
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smFRET experiments, enabling the investigation of a wide range of biological processes

including protein folding, enzyme kinetics, and receptor-ligand interactions.[1][7]

Key Advantages of ATTO 565 in smFRET:
High Brightness and Quantum Yield: Ensures robust signal detection from single molecules.

[4][5][6]

Excellent Photostability: Allows for longer observation times before photobleaching, enabling

the capture of slower dynamic processes.[4][8]

Efficient Labeling Chemistry: The NHS ester functional group facilitates reliable conjugation

to biomolecules.[4]

Good Spectral Overlap with Common Acceptors: Forms an efficient FRET pair with dyes like

ATTO 647N.[7]

Quantitative Data Summary
For successful smFRET experiments, a thorough understanding of the fluorophore's properties

is essential. The following table summarizes the key photophysical properties of ATTO 565.

Property Value Reference(s)

Maximum Absorption (λabs) 564 nm [4]

Maximum Emission (λfl) 590 nm [4][5]

Molar Extinction Coefficient

(εmax)
1.2 x 105 M-1cm-1 [4][6]

Fluorescence Quantum Yield

(Φfl)
90% [4][5]

Fluorescence Lifetime (τfl) 4.0 ns [4]

Molecular Weight (NHS ester) 708.11 g/mol [4]
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This section provides a detailed protocol for performing a typical smFRET experiment using

ATTO 565 as the donor fluorophore.

Labeling of Biomolecules with ATTO 565-NHS Ester
This protocol outlines the covalent attachment of ATTO 565-NHS ester to primary amine

groups (e.g., lysine residues) on a target protein.

Materials:

Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

ATTO 565-NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-

10 mg/mL.

Prepare Dye Stock Solution: Dissolve ATTO 565-NHS ester in DMF or DMSO to a

concentration of 1-10 mg/mL immediately before use.

Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein

solution while gently stirring.[8] The optimal dye-to-protein ratio may need to be determined

empirically for each protein.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.[8]

Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated

size-exclusion chromatography column. The first colored band to elute is the dye-protein

conjugate.[4]
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Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at

280 nm (A280) and 564 nm (A564). The DOL can be calculated using the Beer-Lambert law.

[4]

Single-Molecule Imaging using Total Internal Reflection
Fluorescence (TIRF) Microscopy
This protocol describes the immobilization and imaging of dual-labeled biomolecules for

smFRET analysis.

Materials:

ATTO 565 (donor) and ATTO 647N (acceptor) labeled biomolecule

TIRF microscope with appropriate laser lines (e.g., 561 nm for ATTO 565) and emission

filters

Sensitive camera (e.g., EMCCD)

Glass coverslips

Surface passivation reagents (e.g., PEG)

Immobilization reagents (specific to the biomolecule, e.g., biotin-streptavidin)

Imaging buffer (containing an oxygen scavenging system and a triplet-state quencher to

improve dye photostability)

Procedure:

Surface Passivation: Clean a glass coverslip thoroughly and passivate the surface with PEG

to minimize non-specific binding of the labeled biomolecules.[4]

Immobilization: Immobilize the dual-labeled biomolecules on the passivated surface at a low

density suitable for single-molecule imaging.[4]

Microscope Setup: Mount the coverslip on the TIRF microscope.
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Imaging:

Excite the donor fluorophore (ATTO 565) with a 561 nm laser.[4]

Simultaneously collect the fluorescence emission from both the donor and acceptor

channels using a dichroic mirror and appropriate emission filters.[4]

Acquire a time series of images with the EMCCD camera.[4]

Data Analysis
Procedure:

Identify Single Molecules: Locate individual fluorescent spots corresponding to single dual-

labeled molecules.

Extract Intensity Traces: Extract the fluorescence intensity time traces for the donor (ID) and

acceptor (IA) from each spot.

Calculate FRET Efficiency: Calculate the apparent FRET efficiency (EFRET) for each time

point using the following equation:

EFRET = IA / (ID + IA)[4]

Analyze FRET Trajectories: Analyze the resulting FRET efficiency time trajectories to identify

distinct conformational states and their transition kinetics. Hidden Markov Modeling (HMM) is

a common approach for this analysis.[9]

Visualizations
The following diagrams illustrate the key workflows and principles involved in an smFRET

experiment.
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Caption: Principle of Förster Resonance Energy Transfer (FRET).
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Caption: Experimental workflow for a single-molecule FRET experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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